molecular formula C11H15ClN2O2 B1396840 3-(Boc-aminomethyl)-2-chloropyridine CAS No. 1214729-89-1

3-(Boc-aminomethyl)-2-chloropyridine

Cat. No. B1396840
M. Wt: 242.7 g/mol
InChI Key: DNTHPLQSAWWVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Boc-aminomethyl)-2-chloropyridine” likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “3-” indicates that the substituent is attached to the third carbon atom in the ring. The “Boc-aminomethyl” suggests that an aminomethyl group (a carbon atom bonded to an amino group and a hydrogen atom) is attached to the pyridine ring, and this aminomethyl group is further modified with a Boc protecting group . The “2-chloro” indicates a chlorine atom is also attached to the pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the Boc-aminomethyl group to the 3-position of a 2-chloropyridine molecule. The Boc group could be introduced using di-tert-butyl dicarbonate in the presence of a base .


Molecular Structure Analysis

The molecular structure would consist of a pyridine ring with a chlorine atom and a Boc-aminomethyl group attached. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

The Boc group is often used in organic synthesis because it is stable under a variety of conditions but can be removed under acidic conditions . Therefore, this compound could be used as an intermediate in the synthesis of other compounds, where the Boc group is removed to reveal a reactive amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, pyridine derivatives are aromatic and relatively stable. The presence of the chlorine atom and the Boc-aminomethyl group would likely affect the compound’s reactivity, boiling point, and other properties .

Scientific Research Applications

  • Asymmetric Synthesis : One study demonstrates the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines through the treatment of corresponding amines with s-BuLi/(-)-sparteine (Wu, Lee, & Beak, 1996).

  • Amidomethylation of Pyridines : Another research explores the regioselective amidomethylation of 4-chloro-3-fluoropyridine, leading to the synthesis of various 2-amidomethylated pyridines (Papaioannou et al., 2020).

  • Oligopeptide Synthesis : A study on the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, with N-Boc protection, highlights its application in peptide chemistry (Abele, Seiler, & Seebach, 1999).

  • Photocatalysis : Research into (BiO)2CO3 (BOC) based materials includes a focus on photocatalysis, healthcare, and sensor applications (Ni, Sun, Zhang, & Dong, 2016).

  • Pyrrole Synthesis : The radical addition of various ketones to Boc-protected azetine, leading to the synthesis of substituted pyrroles, shows its utility in organic synthesis (Han & Zard, 2014).

  • Nonlinear Optical Properties : A study on 3-amino-4-(Boc-amino)pyridine investigates its electronic structure and nonlinear optical properties, highlighting potential applications in material science (Vural, Ozdogan, & Orbay, 2019).

  • Drug Synthesis Intermediate : Research on the synthesis of gemifloxacin's key intermediate demonstrates the use of Boc-protected compounds in pharmaceutical synthesis (Noh et al., 2004).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific hazards would depend on the compound’s properties, but could include skin and eye irritation, respiratory irritation, and others .

Future Directions

The use of Boc-protected amines is widespread in organic synthesis, and new methods and applications are continually being developed . This compound could potentially be used in the synthesis of pharmaceuticals, agrochemicals, or other useful organic compounds.

properties

IUPAC Name

tert-butyl N-[(2-chloropyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTHPLQSAWWVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-aminomethyl)-2-chloropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Boc-aminomethyl)-2-chloropyridine
Reactant of Route 2
Reactant of Route 2
3-(Boc-aminomethyl)-2-chloropyridine
Reactant of Route 3
Reactant of Route 3
3-(Boc-aminomethyl)-2-chloropyridine
Reactant of Route 4
Reactant of Route 4
3-(Boc-aminomethyl)-2-chloropyridine
Reactant of Route 5
Reactant of Route 5
3-(Boc-aminomethyl)-2-chloropyridine
Reactant of Route 6
Reactant of Route 6
3-(Boc-aminomethyl)-2-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.